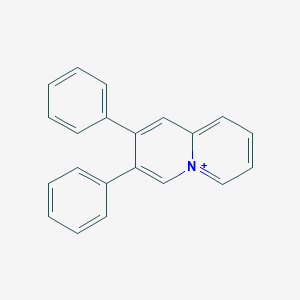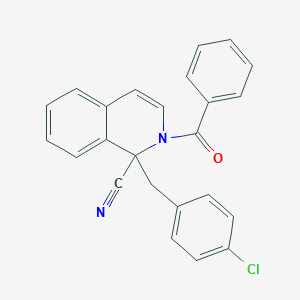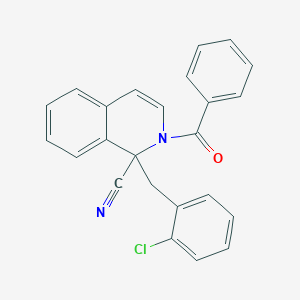![molecular formula C21H26N2O6S2 B280574 Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as Methylsulfonylmethane (MSM), is a naturally occurring sulfur compound found in plants, animals, and humans. MSM is widely used in the pharmaceutical industry due to its anti-inflammatory, analgesic, and antioxidant properties.
Mécanisme D'action
MSM is believed to exert its therapeutic effects by modulating the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the activator protein-1 (AP-1) pathway. MSM also increases the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which play a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects
MSM has been shown to have several biochemical and physiological effects, including:
1. Anti-inflammatory and analgesic effects: MSM inhibits the production of inflammatory cytokines and prostaglandins, which are responsible for pain and inflammation.
2. Antioxidant effects: MSM increases the expression of antioxidant enzymes such as SOD and GPx, which protect cells from oxidative stress and damage.
3. Immunomodulatory effects: MSM modulates the activity of immune cells such as T cells and B cells, which play a crucial role in the immune response.
4. Anti-cancer effects: MSM has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MSM has several advantages for lab experiments, including its low toxicity, high solubility, and stability in various solvents. However, MSM has some limitations, including its low bioavailability and poor absorption in the gastrointestinal tract.
Orientations Futures
MSM has several potential future directions for research, including:
1. Development of novel MSM derivatives with improved bioavailability and therapeutic efficacy.
2. Investigation of the mechanisms underlying the anti-inflammatory and antioxidant effects of MSM.
3. Development of MSM-based therapies for various diseases, including cancer, neurological disorders, and skin disorders.
4. Investigation of the safety and efficacy of MSM in clinical trials.
Conclusion
MSM is a naturally occurring sulfur compound that has potential therapeutic applications in various diseases. MSM has anti-inflammatory, analgesic, and antioxidant properties and exerts its effects by modulating various signaling pathways and increasing the expression of antioxidant enzymes. MSM has several advantages for lab experiments, but also has some limitations. Future research on MSM should focus on developing novel derivatives with improved bioavailability and therapeutic efficacy, investigating the mechanisms underlying its therapeutic effects, and conducting clinical trials to evaluate its safety and efficacy.
Méthodes De Synthèse
MSM can be synthesized by reacting dimethyl sulfoxide (DMSO) with hydrogen peroxide (H2O2) and a catalyst such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The reaction produces MSM and water as by-products. The purity of MSM can be improved by recrystallization and vacuum distillation.
Applications De Recherche Scientifique
MSM has been extensively studied for its potential therapeutic applications in various diseases, including osteoarthritis, rheumatoid arthritis, allergies, asthma, and skin disorders. MSM has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. MSM also has antioxidant properties that protect cells from oxidative stress and damage.
Propriétés
Formule moléculaire |
C21H26N2O6S2 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
bis(2-methylsulfanylethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O6S2/c1-13-17(20(24)28-9-11-30-3)19(15-7-5-6-8-16(15)23(26)27)18(14(2)22-13)21(25)29-10-12-31-4/h5-8,19,22H,9-12H2,1-4H3 |
Clé InChI |
PBFIIWJVACKGCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCSC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



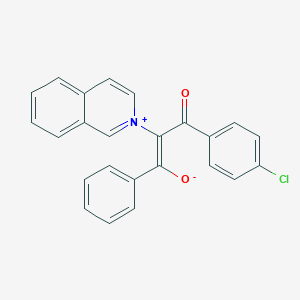
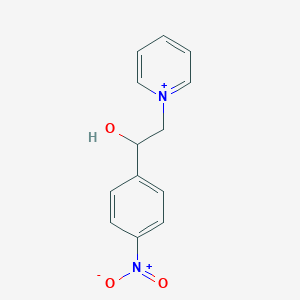
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
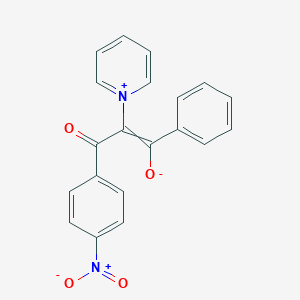
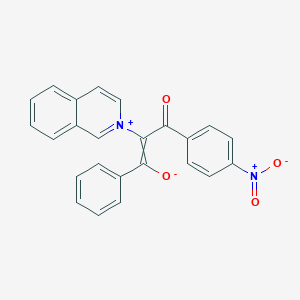
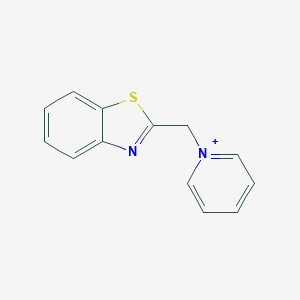
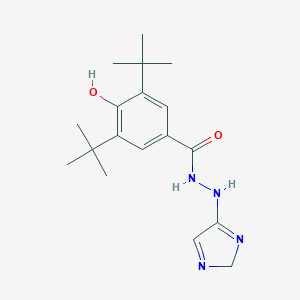
![2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)
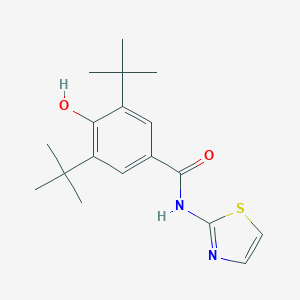
![2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280505.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)
